3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-27-17-21(22(30)25-11-10-18-6-3-2-4-7-18)23(26-27)33(31,32)29-14-12-28(13-15-29)20-9-5-8-19(24)16-20/h2-9,16-17H,10-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIRAHVPJVFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group in the compound is susceptible to oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media can modify the sulfonyl moiety, potentially forming sulfonic acid derivatives . Oxidation of the pyrazole ring is less common due to its aromatic stability but may occur under harsh conditions (e.g., CrO₃), leading to ring-opening or hydroxylation .
Reduction Reactions
Reductive transformations primarily target the sulfonamide group or the aromatic chlorophenyl ring:
- Sodium borohydride (NaBH₄) or LiAlH₄ reduces the sulfonamide to a sulfinic acid or thioether in the presence of catalytic acids .
- Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chlorophenyl group to a cyclohexane derivative without affecting the pyrazole core .
Substitution Reactions
The compound undergoes nucleophilic substitution at the piperazine nitrogen and chlorophenyl group :
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:
- Pd(PPh₃)₄ , K₂CO₃, dioxane/H₂O, 100°C → Biaryl derivatives (yield: 60–75%) .
- Sonogashira coupling with terminal alkynes yields ethynyl-substituted analogs (yield: 55–68%) .
Cyclization and Ring-Opening
Under acidic or basic conditions, the pyrazole ring remains stable, but the piperazine moiety can undergo cyclization with dihaloalkanes to form bridged bicyclic structures . Microwave-assisted reactions with hydrazine hydrate generate pyrazolo-pyrimidine hybrids .
Derivatization for Biological Activity
Key modifications to enhance solubility or bioactivity include:
- Acylation : Acetic anhydride/pyridine → N-acetyl derivatives (IC₅₀: 1.2 µM for kinase inhibition) .
- Sulfonation : Chlorosulfonic acid → sulfonic acid analogs (improved water solubility by 4×) .
Stability Under Physiological Conditions
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s pyrazole core distinguishes it from quinolone (ND-7) and pyridazine () derivatives. Pyrazole-based analogs (e.g., the CB1 antagonist in ) often exhibit receptor-binding versatility due to the nitrogen-rich aromatic system . Substitution at the pyrazole 1-position (methyl in the target compound vs.
Piperazine Modifications :
- The 3-chlorophenyl-piperazine sulfonyl group in the target compound contrasts with the 4-chlorophenyl variant in . Meta-substitution on the phenyl ring may affect receptor binding kinetics compared to para-substitution .
- Piperazine-linked acetyl groups in ND-7 and ND-8 () demonstrate lower molecular weights but lack the sulfonyl bridge, which could impact metabolic stability or solubility .
Carboxamide Side Chains: The 2-phenylethyl chain in the target compound provides lipophilicity, akin to the pyridylmethyl group in ’s CB1 antagonist. However, the latter’s polychlorinated phenyl groups enhance hydrophobic interactions, correlating with its nanomolar potency .
Key Observations:
- Yields for piperazine-linked compounds vary widely (25–58%), likely due to steric challenges in coupling reactions. The absence of data for the target compound precludes direct comparison, but its sulfonyl linkage may require specialized conditions akin to those in ’s synthesis .
Pharmacological Implications
While the target compound’s activity is unreported, structural analogs provide insights:
- CB1 Antagonism : The pyrazole-3-carboxamide in highlights the importance of aromatic stacking (via polychlorinated phenyl groups) and hydrogen bonding (via carboxamide) for CB1 receptor antagonism. The target compound’s 2-phenylethyl group may mimic these interactions but with reduced potency due to fewer halogen substituents .
- Antibacterial Activity: Quinolone-piperazine hybrids (ND-7, ND-8) target DNA gyrase, but the pyrazole core’s smaller size in the target compound may limit similar efficacy .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Pyrazole core | Ethyl acetoacetate, DMF-DMA, 80°C | 72 | 92 |
| 2 | Sulfonamide derivative | Chlorosulfonic acid, 0°C, 2 h | 65 | 89 |
| 3 | Final compound | EDC/HOBt, DCM, rt, 12 h | 58 | 98 |
Q. Table 2: Analytical Characterization Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| 500 MHz, DMSO-d6 | δ 2.4 (s, N-CH3), δ 7.3–7.5 (phenyl protons) | |
| HRMS | ESI+, m/z | [M+H] calc. 529.1321, found 529.1318 |
| HPLC | C18, 1.0 mL/min | Retention time: 8.7 min, >98% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
